

# Application Notes and Protocols for SR9186 in Mouse Models

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## Compound of Interest

Compound Name: SR9186  
Cat. No.: B15575178

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Disclaimer: As of the latest literature review, specific dosage and administration data for **SR9186** in mouse models are not widely available. The following application notes and protocols are based on data from studies involving the structurally related and well-characterized REV-ERB agonist, SR9009. Researchers should consider this information as a starting point and are strongly encouraged to perform dose-response studies to determine the optimal dosage and administration schedule for **SR9186** in their specific experimental context.

## Introduction

**SR9186** is a synthetic agonist of the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ . These receptors are key regulators of the circadian clock and play a crucial role in modulating various physiological processes, including metabolism, inflammation, and cell proliferation. By activating REV-ERB, **SR9186** can influence the expression of core clock genes and downstream pathways, making it a valuable tool for investigating the role of the circadian rhythm in health and disease. These application notes provide a summary of dosages and experimental protocols for the related compound SR9009 in various mouse models, which can serve as a guide for initiating studies with **SR9186**.

## Data Presentation: SR9009 Dosage and Administration in Mouse Models

The following tables summarize the dosages, administration routes, and treatment schedules of SR9009 used in different mouse models of disease.

Table 1: SR9009 in Metabolic Disorder Mouse Models

Disease Model	Mouse Strain	Dosage	Administration Route	Frequency	Duration	Reference
Diet-Induced Obesity	C57BL/6	100 mg/kg	Intraperitoneal (i.p.)	Twice daily	12 days	[1][2]
Diet-Induced Obesity	C57BL/6	10 mg/kg	Intraperitoneal (i.p.)	Once daily	8 weeks	[3]
Nonalcoholic Steatohepatitis (NASH)	C57BL/6J	Not Specified	Intraperitoneal (i.p.) at ZT0 or ZT12	Not Specified	6 weeks	[4]

Table 2: SR9009 in Neurological Disorder Mouse Models

Disease Model	Mouse Strain	Dosage	Administration Route	Frequency	Duration
Ischemic Stroke (MCAO)	C57BL/6J	100 mg/kg	Intraperitoneal (i.p.)	1h and 24h post-MCAO	2 days

Table 3: SR9009 in Cancer Mouse Models

Disease Model	Mouse Strain	Dosage	Administration Route	Frequency	Duration
Glioblastoma Xenograft	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Small-Cell Lung Cancer	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Multiple Myeloma Xenograft	NOD/SCID	Not Specified	Not Specified	Not Specified	Not Specified

## Experimental Protocols

### Diet-Induced Obesity (DIO) Model

Objective: To evaluate the effect of **SR9186** on metabolic parameters in a mouse model of obesity.

Protocol:

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.
- Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-14 weeks. A control group should be maintained on a standard chow diet.[1][2]
- **SR9186** Preparation:
  - Based on SR9009 formulation, dissolve **SR9186** in a vehicle such as 5% DMSO, 10% Cremophor EL, and 85% PBS.[5] Another option is 15% Kolliphor® and 85% teleost saline solution.[6] The final concentration should be calculated based on the desired dosage and injection volume.
- Administration:
  - Administer **SR9186** or vehicle via intraperitoneal (i.p.) injection.

- Dosage: Start with a dose-finding study. Based on SR9009 data, a range of 10-100 mg/kg can be explored.[1][2][3]
- Frequency: Once or twice daily injections. For twice-daily injections, administer at the beginning of the light cycle (Zeitgeber Time 0, ZT0) and the beginning of the dark cycle (ZT12).
- Monitoring and Outcome Assessment:
  - Monitor body weight and food intake daily.
  - Measure fasting blood glucose and plasma insulin levels at baseline and at the end of the study.
  - At the end of the treatment period, collect blood for analysis of plasma triglycerides, total cholesterol, and non-esterified fatty acids.[1][2]
  - Harvest tissues such as liver, white adipose tissue (WAT), and skeletal muscle for gene expression analysis (e.g., qPCR for clock genes and metabolic genes).

## Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO) Model

Objective: To assess the neuroprotective effects of **SR9186** in a mouse model of ischemic stroke.

Protocol:

- Animal Model: Adult male C57BL/6J mice.
- Surgical Procedure (MCAO):
  - Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method.[7][8]
  - Anesthesia is critical; use isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).[9]
  - Maintain body temperature at 37°C throughout the surgery.[8]

- The duration of occlusion is typically 60 minutes, followed by reperfusion.[10]
- **SR9186** Preparation: Prepare **SR9186** solution as described in the DIO model protocol.
- Administration:
  - Administer **SR9186** or vehicle via i.p. injection.
  - Dosage: Based on SR9009 studies, a dose of 100 mg/kg can be used as a starting point.
  - Timing of Administration: Administer the first dose 1 hour after the onset of reperfusion and a second dose at 24 hours post-MCAO.
- Outcome Assessment:
  - Neurological deficit scoring at 24 and 48 hours post-MCAO.
  - At 48 hours, sacrifice the animals and harvest the brains.
  - Measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]
  - Perform molecular analysis (e.g., Western blot, qRT-PCR) on brain tissue to assess markers of inflammation (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) and apoptosis.

## Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **SR9186** in a xenograft mouse model.

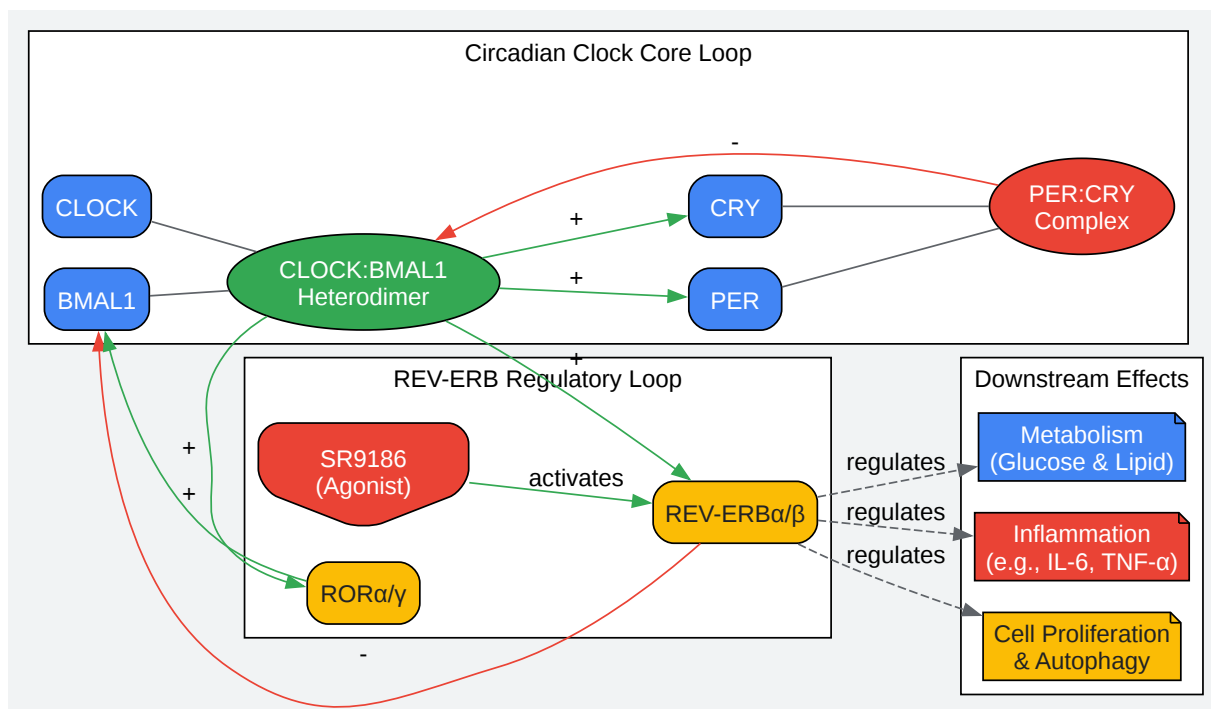
Protocol:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).[11]
- Tumor Induction:
  - Culture human cancer cell lines (e.g., glioblastoma, small-cell lung cancer, or multiple myeloma cell lines) under appropriate conditions.
  - Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200  $\mu$ L of PBS or Matrigel) into the flank of the mice.[12]

- For some tumor types, orthotopic implantation may be more relevant.[13]
- **SR9186** Preparation: Prepare **SR9186** solution as described in the DIO model protocol.
- Administration:
  - Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize mice into treatment and vehicle control groups.
  - Administer **SR9186** or vehicle via i.p. injection.
  - Dosage and schedule will need to be optimized for the specific cancer model. Based on general in vivo studies with SR9009, a starting dose of 100 mg/kg daily or twice daily can be considered.
- Monitoring and Outcome Assessment:
  - Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
  - Monitor body weight and general health of the mice.
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blot).

## Visualization of Signaling Pathways and Workflows

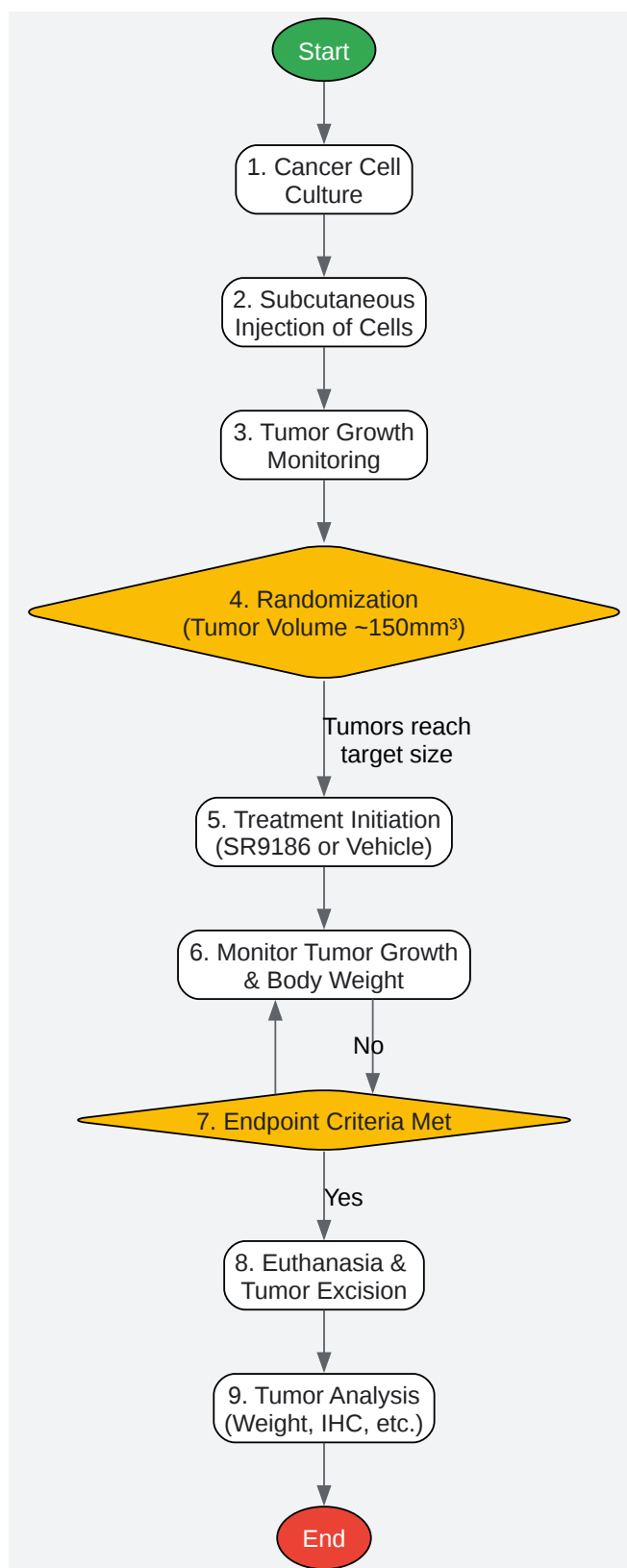
### REV-ERB Signaling Pathway



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Caption: REV-ERB Signaling Pathway and the effect of **SR9186**.

## Experimental Workflow for a Xenograft Study



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Caption: General workflow for an in vivo cancer xenograft study.

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